molecular formula C22H23BrN2O5 B3979024 5-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B3979024
M. Wt: 475.3 g/mol
InChI Key: GZEHAJGYPDPKJE-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative featuring a 4-bromophenyl group at position 3, a 2,3-dimethoxyphenyl group at position 5, and a pentanoic acid chain linked via a ketone moiety at position 1 of the pyrazoline ring. Its molecular formula is C₂₂H₂₃BrN₂O₅, with a molecular weight of 475.34 g/mol . The bromine atom at the para position of the phenyl ring contributes to steric bulk and lipophilicity, which may affect solubility and membrane permeability .

Properties

IUPAC Name

5-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O5/c1-29-19-6-3-5-16(22(19)30-2)18-13-17(14-9-11-15(23)12-10-14)24-25(18)20(26)7-4-8-21(27)28/h3,5-6,9-12,18H,4,7-8,13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEHAJGYPDPKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Insights :

  • Halogen vs. Methoxy Substitutions : Bromine at position 3 (target compound) increases molecular weight and lipophilicity compared to chlorine analogues (e.g., 4d in ) .
  • Position of Methoxy Groups : The 2,3-dimethoxy configuration in the target compound may favor π-π stacking or hydrogen bonding compared to 3,4-dimethoxy derivatives (e.g., Compound 24 ) .
  • Acid vs. Sulfonamide Linkers: The pentanoic acid chain in the target compound provides a carboxylate group for ionic interactions, whereas sulfonamide-containing analogues (e.g., A03) exhibit stronger enzyme inhibition .

Physicochemical Properties

Critical physicochemical parameters influence bioavailability and target engagement:

Property Target Compound Compound 24 A03 4d
Molecular Weight 475.34 ~550 ~480 597.83
logP 3.27 (estimated) 4.1 (predicted) 3.8 (predicted) 2.9
Hydrogen Bond Acceptors 8 9 7 10
pKa 4.84 (predicted) N/A N/A 4.2 (sulfonamide)

Key Observations :

  • The target compound’s logP (3.27) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • The pKa (~4.84) indicates partial ionization at physiological pH, which may limit blood-brain barrier penetration compared to neutral sulfonamides (e.g., A03 ) .

Activity Trends :

  • Electron-Withdrawing Groups : Bromine and chlorine substituents (target compound, 4d ) enhance cytotoxicity but may reduce solubility .
  • Methoxy Groups: 2,3-Dimethoxy substitution (target compound) could improve binding to aromatic residues in enzymes compared to mono-methoxy analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Reactant of Route 2
5-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

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